Ethyl 4,5-diaminopicolinate

Description

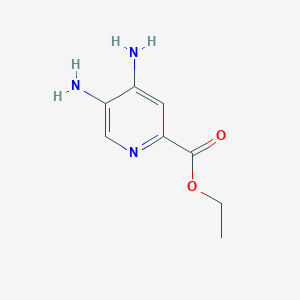

Ethyl 4,5-diaminopicolinate (CAS: 1000783-11-8) is a pyridine derivative with a carboxylate ester group at position 2 and amino substituents at positions 4 and 5. Its molecular formula is C₈H₁₁N₃O₂, and it has a molecular weight of 181.17 g/mol (calculated). The compound’s structure (Figure 1) features a pyridine ring with:

- An ethyl ester (-COOCH₂CH₃) at position 2.

- Two amino (-NH₂) groups at positions 4 and 5.

This configuration imparts high reactivity due to the electron-rich amino groups, making it valuable in pharmaceutical and coordination chemistry applications .

Properties

IUPAC Name |

ethyl 4,5-diaminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGYUNVIMSXNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635839 | |

| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000783-11-8 | |

| Record name | Ethyl 4,5-diaminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-diaminopicolinate typically involves the esterification of 4,5-diaminopicolinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4,5-diaminopicolinic acid+ethanolcatalystEthyl 4,5-diaminopicolinate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 4,5-diaminopicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-diaminopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Methyl 4,5-Diaminopicolinate

Mthis compound (CAS: 850689-13-3) shares the same pyridine backbone but substitutes the ethyl ester with a methyl ester (-COOCH₃). Key differences include:

- Molecular formula : C₇H₉N₃O₂.

- Molecular weight : 167.17 g/mol.

- Both compounds exhibit similar reactivity in nucleophilic substitution due to their amino groups .

Ethyl 5-Cyanopicolinate

Ethyl 5-cyanopicolinate (CAS: 41051-03-0) replaces the amino groups with a cyano (-CN) substituent at position 5:

- Molecular formula : C₉H₈N₂O₂.

- Molecular weight : 176.17 g/mol.

- Hazards : Classified as acutely toxic (oral, Category 4) and a severe eye irritant (Category 2A) under GHS .

- Reactivity: The electron-withdrawing cyano group deactivates the pyridine ring, reducing electrophilic substitution activity compared to amino-substituted analogs.

4-(4-Aminophenoxy)-N-Methylpicolinamide

This compound (structure reported in ) features an amide (-CONHMe) and a 4-aminophenoxy group instead of ester and amino substituents:

- Functional groups : Amide and ether linkages.

- Applications : Used as an intermediate in synthesizing heterocyclic compounds, leveraging its hydrogen-bonding capability for crystal engineering .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Utility: this compound’s amino groups facilitate metal coordination, as seen in catalysis and drug design. In contrast, cyano-substituted analogs like ethyl 5-cyanopicolinate are less versatile due to reduced electron density .

- Hazard Profile: Amino-substituted picolinates generally require careful handling but lack the acute toxicity associated with cyano derivatives .

- Structural Influence on Properties: The ethyl ester in this compound enhances solubility in organic solvents compared to the methyl analog, impacting its application in hydrophobic environments .

Biological Activity

Ethyl 4,5-diaminopicolinate (EDAP) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides an overview of the biological activity of EDAP, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EDAP is a derivative of picolinic acid, characterized by the presence of two amino groups at the 4 and 5 positions. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

EDAP exhibits biological activity primarily through its interaction with various biochemical pathways. It is known to influence:

- Neurotransmitter Systems : EDAP may modulate neurotransmitter levels, particularly in relation to dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Receptor Activity : It has been shown to interact with certain receptors in the central nervous system, potentially affecting appetite regulation and energy metabolism.

Biological Activities

-

Antioxidant Activity

- EDAP has demonstrated significant antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

-

Anti-inflammatory Effects

- Research indicates that EDAP can reduce inflammation markers in vitro and in vivo. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory disorders.

-

Neuroprotective Effects

- Studies have highlighted EDAP's ability to protect neuronal cells from apoptosis induced by various stressors, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Table 1: Summary of Biological Activities of EDAP

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress-induced apoptosis |

Case Study: Neuroprotective Effects in Animal Models

In a study conducted on mice with induced neurodegeneration, administration of EDAP resulted in:

- Reduced Neuronal Loss : Mice treated with EDAP showed a significant decrease in neuronal loss compared to control groups.

- Improved Behavioral Outcomes : Behavioral tests indicated enhanced memory and learning capabilities in treated animals.

These findings suggest that EDAP may offer protective benefits against neurodegenerative processes.

Clinical Implications

The potential applications of EDAP extend into clinical settings:

- Obesity Management : Given its influence on appetite regulation via receptor modulation, EDAP may serve as a candidate for obesity treatment.

- Cognitive Enhancement : Its neuroprotective properties suggest possible use in cognitive decline therapies.

Chemical Reactions Analysis

Acylation Reactions

The primary and secondary amino groups undergo selective acylation with electrophilic agents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT, 2 h | Ethyl 4-acetamido-5-aminopicolinate | 85% | |

| Benzoyl isocyanate | THF, reflux, 6 h | Bis-benzoylated derivative | 72% |

-

Key Insight : The 5-position amino group exhibits higher nucleophilicity due to reduced steric hindrance, favoring monoacylation first .

Cyclization to Heterocycles

The vicinal diamine structure enables intramolecular cyclization for fused heterocyclic systems:

Pyrimidine Formation

Reaction with triethyl orthoformate (TEOF) under acidic conditions:

Oxidative Coupling

Electrochemical methods enhance reactivity through radical intermediates:

| Substrate | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Styrene | Graphite electrode, LiClO₄, CH₃CN | Ethyl 4,5-bis(styryl)aminopicolinate | 42% |

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Hydrolysis to Carboxylic Acid

Transesterification

With methanol and H₂SO₄ catalyst:

Metal-Catalyzed Cross-Couplings

The pyridine ring participates in palladium-catalyzed reactions:

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 4,5-Diamino-3-arylpicolinate | 65% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos, Cs₂CO₃, toluene | N-Aryl derivatives | 60% |

Condensation with Carbonyl Compounds

The amino groups form Schiff bases or heterocycles:

Mechanistic Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.